An In-depth Technical Guide to the Chemical Properties of 6,7-Dimethoxy-4-coumarinylacetic acid
An In-depth Technical Guide to the Chemical Properties of 6,7-Dimethoxy-4-coumarinylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxy-4-coumarinylacetic acid is a fluorescent derivative of the coumarin (B35378) family, a class of compounds widely recognized for their diverse biological activities and applications in medicinal chemistry and as molecular probes.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6,7-Dimethoxy-4-coumarinylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of related chemical and biological pathways.
Core Chemical Properties
6,7-Dimethoxy-4-coumarinylacetic acid is a synthetic organic compound.[3] It is recognized for its fluorescent properties, making it a valuable tool in various biochemical assays.[4]
Physicochemical Data
A summary of the key physicochemical properties of 6,7-Dimethoxy-4-coumarinylacetic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 88404-26-6 | [5] |
| Molecular Formula | C₁₃H₁₂O₆ | [5] |
| Molecular Weight | 264.23 g/mol | [5] |
| Appearance | Light tan solid powder | |
| Purity | ≥98.0% (TLC) | |
| Solubility | Soluble in DMSO and methanol. | |
| Fluorescence (in Methanol) | λex: 342 nm, λem: 418 nm | |
| Storage | Store at +4°C, protected from light and moisture. Stable for at least 2 years. | [6] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the coumarin ring, the methoxy (B1213986) groups, the methylene (B1212753) bridge, and the carboxylic acid proton. The chemical shifts would be influenced by the electron-donating methoxy groups and the electron-withdrawing lactone ring.
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the lactone, the carboxylic acid carbonyl, the carbons of the aromatic ring, the methoxy carbons, and the methylene carbon. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.
Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic and aliphatic portions, a sharp C=O stretch from the lactone, another C=O stretch from the carboxylic acid, C=C stretching from the aromatic ring, and C-O stretching from the ether and ester functionalities.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the acetic acid side chain and cleavage of the methoxy groups.
Synthesis of 6,7-Dimethoxy-4-coumarinylacetic acid
The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[7][8] This reaction involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions.[7]
Proposed Synthetic Pathway
A plausible synthetic route to 6,7-Dimethoxy-4-coumarinylacetic acid involves the Pechmann condensation of 3,4-dimethoxyphenol (B20763) with malic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[9] Malic acid, under these conditions, can serve as the three-carbon synthon required for the formation of the acetic acid moiety at the 4-position of the coumarin ring.[7]
Caption: Proposed synthetic pathway for 6,7-Dimethoxy-4-coumarinylacetic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the Pechmann condensation with similar substrates.[10]
Materials:
-
3,4-Dimethoxyphenol
-
Malic acid
-
Concentrated Sulfuric Acid (98%)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3,4-dimethoxyphenol and malic acid in equimolar amounts.
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise with continuous stirring, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove excess acid.
-
Purification: Dissolve the crude product in a saturated sodium bicarbonate solution. Filter to remove any insoluble impurities. Re-precipitate the product by slowly adding concentrated hydrochloric acid until the solution is acidic. Collect the purified product by vacuum filtration, wash with cold deionized water, and dry.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.
Caption: General experimental workflow for the synthesis and purification.
Biological Activity and Signaling Pathways
While specific biological studies on 6,7-Dimethoxy-4-coumarinylacetic acid are limited, the broader class of dimethoxycoumarin derivatives has been shown to possess a range of pharmacological activities, including anti-inflammatory and anti-tumor effects.[1][11]
Potential Modulation of Signaling Pathways
Coumarin derivatives are known to interact with various cellular signaling pathways. Dimethoxy-substituted coumarins, in particular, have been implicated in the modulation of key inflammatory and cell survival pathways.
NF-κB and MAPK Signaling: Some dimethoxycoumarin derivatives have been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory cytokines and cell proliferation. By inhibiting these pathways, such compounds can exert anti-inflammatory and anti-cancer effects.
Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by dimethoxycoumarin derivatives.
Application as a Fluorescent Probe
Given its intrinsic fluorescence, 6,7-Dimethoxy-4-coumarinylacetic acid and its derivatives are valuable as fluorescent probes in various biological assays.[4] For instance, they can be used to label peptides and proteins or to design "turn-on" fluorescent substrates for detecting enzyme activity.[4][12] In such assays, the coumarin fluorophore is often quenched in its conjugated state and exhibits a significant increase in fluorescence upon enzymatic cleavage.[4]
Safety and Handling
Detailed safety information for 6,7-Dimethoxy-4-coumarinylacetic acid is not extensively documented. As with any chemical, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.[13][14]
Conclusion
6,7-Dimethoxy-4-coumarinylacetic acid is a fluorescent molecule with potential applications in both biological research as a molecular probe and in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its synthesis can be achieved through established methods like the Pechmann condensation. Further research is warranted to fully elucidate its specific biological activities and to explore its full potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6,7-Dimethoxy-4-coumarinylacetic acid [cogershop.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. 6,7-Dimethoxy-4-coumarinylacetic acid - CAS-Number 88404-26-6 - Order from Chemodex [chemodex.com]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. Pechmann Condensation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and properties of (6,7-dimethoxy-4-coumaryl)alanine: a fluorescent peptide label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. eurogentec.com [eurogentec.com]
